5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
Description
This compound (CAS: 54942-20-0) is a bisimide derivative featuring two isoindole-1,3-dione moieties linked by a carbonyl group. Each isoindole unit is substituted with a 3-hydroxyphenyl group, contributing to its unique physicochemical properties. Key characteristics include:
- Molecular formula: C₂₉H₁₆N₂O₇
- Molecular weight: 504.45 g/mol
- Hydrogen bonding capacity: 2 donors (hydroxyl groups) and 7 acceptors (carbonyl and ether oxygens) .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-5-[2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16N2O7/c32-19-5-1-3-17(13-19)30-26(35)21-9-7-15(11-23(21)28(30)37)25(34)16-8-10-22-24(12-16)29(38)31(27(22)36)18-4-2-6-20(33)14-18/h1-14,32-33H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQNMAKBEXRDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360755 | |
| Record name | STK296361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54942-20-0 | |
| Record name | STK296361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,5’-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction, which forms multiple C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods may involve the use of catalytic systems under mild conditions to achieve high yields and efficiency .
Chemical Reactions Analysis
5,5’-Carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoindole-1,3-dione core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Research
This compound has been investigated for its potential therapeutic applications due to its structural similarities to known bioactive molecules. Its derivatives have shown promise in:
- Cancer Research : Studies indicate that compounds with isoindole structures can inhibit key enzymes involved in tumor metabolism, such as hexokinase II (HKII). For instance, derivatives of similar isoindole compounds have demonstrated the ability to reduce cell viability in cancer cell lines by affecting mitochondrial function and reactive oxygen species levels .
Material Science
The unique chemical structure of 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] lends itself to applications in the development of advanced materials. Its potential uses include:
- Polymer Chemistry : The compound can serve as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. Research into copolymer systems incorporating isoindole units suggests improved performance characteristics compared to traditional polymers .
Organic Electronics
Due to its electronic properties, this compound is being explored for use in organic electronic devices:
- Organic Photovoltaics : The incorporation of isoindole derivatives has been studied for their ability to enhance charge transport properties in organic solar cells. Their conjugated systems can facilitate efficient light absorption and electron mobility, making them suitable candidates for photovoltaic applications .
Case Study 1: Cancer Inhibition
In a study exploring the inhibitory effects of isoindole derivatives on hexokinase activity, researchers found that specific compounds could significantly reduce the proliferation of P19 embryonic carcinoma cells. The most effective derivative showed a decrease in hexokinase activity by over 30% at a concentration of 100 µM after 72 hours of incubation .
Case Study 2: Polymer Development
Research into new copolymer systems incorporating isoindole units revealed that these materials exhibited superior thermal and mechanical properties compared to traditional polymers. The study highlighted the versatility of isoindole derivatives in enhancing polymer performance through tailored synthesis techniques .
Mechanism of Action
The mechanism of action of 5,5’-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
Table 1: Substituent Effects on Bisimide Derivatives
Key Observations :
- Electron-donating vs. withdrawing groups : Nitro (6d) and methoxy (6f) substituents modulate electronic properties, affecting reactivity and solubility.
- Hydroxyl vs. methyl groups : The target compound’s hydroxyl groups increase hydrophilicity compared to methyl-substituted analogs (e.g., 95576-75-3) .
Bridging Group Variations
Table 2: Impact of Bridging Groups on Thermal and Spectral Properties
Key Observations :
- Carbonyl vs. sulfoxy bridges : Sulfoxy-bridged compounds (e.g., 6l) exhibit extremely high melting points (>300°C) due to strong intermolecular interactions from carboxylic acid groups .
- Ether vs. carbonyl bridges : Oxybis-linked compounds (e.g., CHEMBL260982) may exhibit greater flexibility compared to rigid carbonyl-bridged analogs .
Spectroscopic and Analytical Comparisons
NMR and IR Spectroscopy
- Target compound : Expected ¹H NMR signals for aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ ~9–10 ppm). IR would show C=O stretches (~1700 cm⁻¹) and O-H stretches (~3300 cm⁻¹) .
- Sulfoxybis analogs (6k, 6l) : ¹³C NMR confirms sulfoxy group resonance at δ 110–120 ppm. IR shows S=O stretches (~1350 cm⁻¹) .
- Acetyl-substituted analogs (CHEMBL260982) : ¹H NMR reveals acetyl proton signals at δ 2.6 ppm. IR exhibits C=O stretches for both acetyl and isoindole-dione groups .
Biological Activity
5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] (CAS Number: 54942-20-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is , with a molar mass of approximately 504.45 g/mol. The structure consists of two isoindole-1,3-dione units linked by a carbonyl group, each substituted with a 3-hydroxyphenyl group. This unique arrangement contributes to its biological activities and potential applications in drug development.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] can inhibit the proliferation of cancer cells. For instance, it has demonstrated significant activity against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although more research is needed to confirm these effects .
The mechanisms underlying the biological activity of 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] are currently being investigated. Some proposed mechanisms include:
- Inhibition of Kinases : The compound may act as an inhibitor of specific protein kinases involved in cancer progression and inflammation. For example, it has shown potential inhibitory effects on JAK3 and other kinases related to tumor growth .
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study 1: Antitumor Activity
In a study assessing the antitumor effects of various isoindole derivatives, 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] was found to significantly inhibit the proliferation of breast cancer cell lines with an IC50 value indicative of its potency .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound revealed that it effectively reduced cytokine production in PBMCs stimulated by lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Phthalimide | C8H5NO2 | Simpler isoindole derivative used in organic synthesis |
| Benzofuran-1,3-dione | C9H6O3 | Shares similar dione characteristics but differs structurally |
| 2-Hydroxyphenyl isoindole | C15H11NO2 | Contains similar phenolic substituents but lacks carbonyl linkage |
The unique substitution pattern and carbonyl linker in 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] impart distinct chemical properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,5'-carbonylbis[2-(3-hydroxyphenyl)isoindole-1,3-dione], and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted synthesis is a common approach for bisimide derivatives, enabling rapid coupling of isoindole precursors under controlled conditions (e.g., 80–120°C, inert atmosphere) . For analogs like 5,5'-carbonylbis[2-(4-nitrophenyl)-isoindole-dione], refluxing in ethanol with stoichiometric coupling agents (e.g., carbonyl chloride) achieves yields >70% . Solvent polarity and temperature critically affect regioselectivity and byproduct formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Aromatic protons in the isoindole core appear as doublets or triplets between δ 7.5–8.5 ppm, while hydroxyl protons (3-hydroxyphenyl) resonate as broad singlets near δ 9.5–10.5 ppm .
- IR : Strong carbonyl stretches (C=O) at ~1770–1780 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3400 cm⁻¹ confirm structural motifs .
- MS : High-resolution ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., C₃₃H₂₀N₂O₇, exact mass 556.1271) .
Q. How do solubility properties impact experimental design for this compound?
- Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. For crystallization, ethanol or ethanol/water mixtures are optimal for slow evaporation, yielding single crystals suitable for X-ray diffraction . Pre-saturation of solvents with nitrogen minimizes oxidation of phenolic hydroxyl groups during dissolution .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on analogs with acute toxicity classifications (Category 4 for oral/dermal/inhalation routes), researchers should use PPE (gloves, lab coats, eye protection) and conduct reactions in fume hoods. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How do electron-withdrawing/donating substituents on the phenyl rings modulate the compound’s electronic properties and reactivity?
- Methodological Answer : Substituents like nitro (electron-withdrawing) or methoxy (electron-donating) groups alter the electron density of the isoindole core, as shown in analogs (e.g., 5,5'-carbonylbis[2-(4-nitrophenyl)-isoindole-dione]). Computational studies (DFT) reveal that nitro groups reduce HOMO-LUMO gaps by 0.5–0.8 eV compared to methoxy derivatives, enhancing electrophilic reactivity . Experimental validation via cyclic voltammetry can quantify these effects.
Q. What strategies address regioselectivity challenges during functionalization of the isoindole core?
- Methodological Answer : Sonogashira coupling or Ullmann reactions require precise control of catalyst systems (e.g., Pd(PPh₃)₄/CuI for ethynyl substitutions). For example, 5-Ethynyl derivatives form selectively at the 5-position under nitrogen atmosphere with 2 mol% Pd catalyst, avoiding competing pathways at the 4- or 6-positions . Microwave irradiation (30–60 min) further enhances selectivity by reducing side reactions .
Q. How can computational modeling predict intermolecular interactions in crystalline forms?
- Methodological Answer : Hirshfeld surface analysis of X-ray data (e.g., for 2-(2-fluoro-4-hydroxybenzyl)-isoindole-dione) reveals dominant O–H···O and C–H···π interactions, accounting for >60% of crystal packing . Molecular dynamics simulations (AMBER/CHARMM force fields) can model solvent effects on nucleation kinetics, guiding solvent selection for co-crystallization.
Q. What are the challenges in scaling up synthesis while maintaining purity >98%?
- Methodological Answer : Batch-to-batch variability arises from trace metal contaminants in coupling reactions. Implementing chelating agents (e.g., EDTA) during workup and using HPLC-grade solvents reduce impurities. For analogs like 5,5'-oxybis derivatives, flash chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, monitored by TLC (Rf = 0.3–0.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
